N-[(4-ethoxyphenyl)methyl]oxan-4-amine
CAS No.:
Cat. No.: VC13395523
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO2 |
|---|---|
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | N-[(4-ethoxyphenyl)methyl]oxan-4-amine |
| Standard InChI | InChI=1S/C14H21NO2/c1-2-17-14-5-3-12(4-6-14)11-15-13-7-9-16-10-8-13/h3-6,13,15H,2,7-11H2,1H3 |
| Standard InChI Key | RAWUWPMOGAYVLY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)CNC2CCOCC2 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s structure consists of a tetrahydropyran (oxane) ring, a six-membered oxygen-containing heterocycle, with an amine group at the 4-position. The nitrogen atom is further substituted by a benzyl group bearing a 4-ethoxy moiety. The ethoxy group (–OCH2CH3) introduces electron-donating effects, influencing the compound’s electronic profile and reactivity. The stereochemistry of the oxane ring (chair conformation) and the orientation of the substituents contribute to its three-dimensional shape, which may impact intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.33 g/mol |
| IUPAC Name | N-[(4-Ethoxyphenyl)methyl]oxan-4-amine |
| SMILES | CCOC1=CC=C(C=C1)CNC2CCOCC2 |
| Topological Polar Surface Area | 32.5 Ų |
Spectroscopic Features
While direct spectroscopic data for N-[(4-ethoxyphenyl)methyl]oxan-4-amine are scarce, inferences can be drawn from analogous compounds:
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NMR: The oxane ring protons (H-2, H-3, H-5, H-6) typically resonate between δ 1.5–4.0 ppm in CDCl₃, with axial-equatorial splitting observed in the chair conformation. The ethoxyphenyl group’s aromatic protons appear as a doublet (δ 6.8–7.2 ppm), while the ethoxy methylene (–OCH2–) shows a quartet near δ 3.4–3.6 ppm .
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IR: Stretching vibrations for the ether (C–O–C, ~1250 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups are expected.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via reductive amination or nucleophilic substitution:
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Reductive Amination:
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Nucleophilic Substitution:
Table 2: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | 4-ethoxybenzaldehyde, oxan-4-amine, NaBH₃CN, MeOH, rt, 12h | 65–72 |
| Nucleophilic Substitution | 4-(bromomethyl)ethoxybenzene, oxan-4-amine, K₂CO₃, DMF, 80°C, 6h | 58–63 |
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient).
Physicochemical and Stability Profiles
Solubility and Partitioning
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Solubility: Sparingly soluble in water (<1 mg/mL at 25°C); highly soluble in chloroform, DCM, and DMSO.
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logP: Calculated logP (octanol-water) = 2.1 ± 0.3, indicating moderate lipophilicity .
Stability Studies
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Thermal Stability: Stable up to 150°C (TGA data).
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Hydrolytic Stability: Resistant to hydrolysis under acidic (pH 4) and neutral conditions but degrades slowly in basic media (pH 10, t₁/₂ = 48h).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Anticancer Agents: Functionalization at the amine position with sulfonamide or carbamate groups yields analogs with topoisomerase inhibition activity .
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Antidepressants: Incorporation into tricyclic frameworks mimics the structure of trazodone-like therapeutics .
Materials Science
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Coordination Chemistry: The amine group chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity in oxidation reactions .
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Polymer Additives: Enhances thermal stability in epoxy resins when used as a crosslinking agent.
Future Research Directions
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Stereoselective Synthesis: Develop asymmetric routes to access enantiomerically pure forms for chiral drug discovery.
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Biological Screening: Evaluate antiparasitic and antiviral activity, leveraging the ethoxyphenyl moiety’s potential to disrupt microbial membranes.
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Computational Modeling: Use DFT calculations to predict reactivity and optimize derivative libraries for high-throughput screening.
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